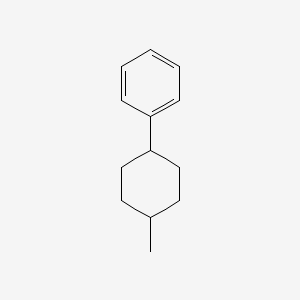![molecular formula C11H15NO3 B3048268 1-[(tert-butoxy)methyl]-4-nitrobenzene CAS No. 162954-42-9](/img/structure/B3048268.png)
1-[(tert-butoxy)methyl]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-butoxy)methyl]-4-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is characterized by a tert-butoxy group attached to a benzene ring substituted with a nitro group.
Méthodes De Préparation
The synthesis of 1-[(tert-butoxy)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-[(tert-butoxy)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, bases like potassium carbonate for substitution reactions, and solvents such as DMF and acetone . Major products formed from these reactions include 1-[(tert-butoxy)methyl]-4-aminobenzene and other substituted benzene derivatives .
Applications De Recherche Scientifique
1-[(tert-butoxy)methyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-[(tert-butoxy)methyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparaison Avec Des Composés Similaires
1-[(tert-butoxy)methyl]-4-nitrobenzene can be compared with other similar compounds such as:
1-[(tert-butoxy)methyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which alters its reactivity and applications.
1-[(tert-butoxy)methyl]-4-methylbenzene:
1-[(tert-butoxy)methyl]-4-chlorobenzene: The chloro group provides different reactivity patterns compared to the nitro group.
The uniqueness of this compound lies in its combination of a tert-butoxy group and a nitro group, which provides a distinct set of chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
162954-42-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxymethyl]-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
BRFYXVGVZPVEKE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3048202.png)


![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)
